[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Lipophilicity Drug Design Agrochemical physicochemical properties

Agrochemical R&D requires exact substitution patterns for isoxazoline herbicide synthesis. Generic pyrazole-4-methanols lack the essential 3-trifluoromethyl pharmacophore and tuned 5-chloro reactivity. - **Patent-validated**: Documented as Precursor 1 in EP1405853 A1 (page 84). - **Critical features**: CF3 group (σₘ = 0.43) enables herbicidal activity & selectivity; 5-chloro serves as controlled leaving group. - **Supply**: 97-98% purity, stable alcohol form avoids aldehyde degradation, available for scale-up.

Molecular Formula C6H6ClF3N2O
Molecular Weight 214.57
CAS No. 282523-11-9
Cat. No. B2992437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
CAS282523-11-9
Molecular FormulaC6H6ClF3N2O
Molecular Weight214.57
Structural Identifiers
SMILESCN1C(=C(C(=N1)C(F)(F)F)CO)Cl
InChIInChI=1S/C6H6ClF3N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h13H,2H2,1H3
InChIKeyFXYZKEABMLECRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Differentiated Pyrazole Building Block for Agrochemical and Pharmaceutical Synthesis


[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is a 1,3,4,5-tetrasubstituted pyrazole bearing a chemically addressable hydroxymethyl group at the 4-position, a chlorine atom at the 5-position, a methyl group at N1, and a trifluoromethyl group at the 3-position . Its molecular formula is C₆H₆ClF₃N₂O, with a molecular weight of 214.57 g/mol and a computed LogP of 1.58, indicative of moderate lipophilicity imparted by the trifluoromethyl substituent . The compound is documented as a key precursor in the synthesis of isoxazoline herbicides, appearing on page 84 of European Patent EP1405853 A1 [1]. This specific substitution pattern creates a unique reactivity profile that distinguishes it from simpler pyrazole-4-methanol analogs, making it a strategic intermediate where both the halogen and the trifluoromethyl group are required in the final target structure.

Patent-documented intermediate for isoxazoline herbicide synthesis (EP1405853A1)
Chemically addressable hydroxymethyl group enables downstream derivatization
Unique 5-chloro, 3-trifluoromethyl substitution pattern required for target activity

Generic Substitution Risks in Multi-Step Syntheses


Substituting this compound with a generic pyrazole-4-methanol or a differently halogenated analog is not a straightforward equivalence. The simultaneous presence of the 5-chloro and 3-trifluoromethyl groups is not merely additive; the electron-withdrawing trifluoromethyl group at position 3 strongly influences the reactivity of the 4-hydroxymethyl group and the stability of the 5-chloro substituent toward nucleophilic displacement . In the context of its documented use as an intermediate for isoxazoline herbicides (EP1405853), the trifluoromethyl group is a critical pharmacophoric feature for herbicidal activity and crop selectivity [1]. Replacing this compound with a non-fluorinated or differently halogenated pyrazole-4-methanol would alter the electronic environment, potentially reducing the yield of subsequent transformations (e.g., oxidation to the aldehyde or nucleophilic substitution at the 5-position) and would certainly abolish the trifluoromethyl-dependent biological activity of the final active ingredient. The following quantitative evidence sections detail the measurable dimensions along which this compound differs from its closest analogs.

Trifluoromethyl vs. methyl electronic environment may shift substitution kinetics and regioselectivity
Non-fluorinated or differently halogenated analogs lack patent-documented synthetic trajectory
Aldehyde analog may exhibit higher oxidative degradation risk during extended storage

Quantitative Differentiation Against Structural Analogs


Lipophilicity Advantage Over Non-Fluorinated Analogs

The trifluoromethyl group at position 3 of the target compound elevates its computed LogP to 1.58, compared to a computed LogP of approximately –0.4 for the unsubstituted 1H-pyrazol-4-ylmethanol (CAS 25222-43-9) . This difference of roughly 2.0 LogP units corresponds to a 100-fold increase in octanol/water partition coefficient. In the design of agrochemicals and membrane-permeable pharmaceuticals, higher lipophilicity is often correlated with improved foliar uptake and passive membrane permeability. Selecting the trifluoromethylated building block from the outset eliminates the need for late-stage lipophilicity adjustment.

Lipophilicity difference
Cross-study comparable
ΔLogP ≈ 2.0 (~100-fold higher lipophilicity)
Supports lipophilicity-dependent permeability context; review foliar uptake relevance
Computed LogP comparison vs. non-fluorinated analog
Lipophilicity Drug Design Agrochemical physicochemical properties

Electron-Withdrawing Strength of the Trifluoromethyl Group

The 3-trifluoromethyl substituent exerts a strong electron-withdrawing effect on the pyrazole ring, quantified by the Hammett meta-substituent constant σₘ = 0.43 for CF₃ [1]. In contrast, the 3-methyl analog (i.e., 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol would have a σₘ ≈ –0.07 for CH₃. This difference (Δσ ≈ 0.50) indicates that the CF₃-bearing compound makes the pyrazole ring significantly more electron-deficient, which accelerates nucleophilic aromatic substitution at the 5-chloro position while retarding electrophilic substitution. For a procurement scientist, this means the CF₃ analog will exhibit different reaction kinetics and regioselectivity in downstream derivatization compared to the methyl analog, requiring adjustment of reaction conditions if substituted.

Electron-withdrawing strength
Class-level inference
Δσₘ = 0.50 (CF₃ vs. CH₃)
Electron withdrawal context may alter substitution kinetics; conditions may require re-optimization
Hammett σₘ constants from literature
Electronic effects Hammett constant Reactivity prediction

Patent-Specified Herbicide Intermediate Versus Generic Analogs

European Patent EP1405853 A1 (Kumiai Chemical / Ihara Chemical, 2004) explicitly lists [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol as Precursor 1 on page 84 for the synthesis of isoxazoline herbicides with demonstrated crop/weed selectivity [1]. The patent describes herbicidal compounds achieving sufficient weed control at low application rates with high selectivity between crop and weed. No analogous patent was found specifying the non-fluorinated or non-chlorinated pyrazole-4-methanol as a precursor for the same herbicide class. This patent-documented utility provides procurement justification that the specific substitution pattern is required to access the patented herbicide space, whereas generic pyrazole methanols lack this demonstrated industrial trajectory.

Patent-specified precursor
Direct head-to-head comparison
Target: Precursor 1 in EP1405853A1. Comparator: generic pyrazole methanols not specified.
Patent-documented precursor route; substitution may require de novo synthesis and biological re-validation
Herbicide intermediate Patent evidence Agrochemical synthesis

Storage Stability Relative to the Carbaldehyde Analog

Commercial suppliers consistently specify the target 4-hydroxymethyl compound at ≥95% purity (AKSci: 95%; Fluoropharm: NLT 98%; Leyan: 97%), with a recommended storage condition of sealed, dry, 2–8 °C . The corresponding 4-carbaldehyde analog (CAS 128455-62-9) is also commercially available but aldehydes are generally more susceptible to air oxidation and require more stringent storage. While head-to-head stability data under identical forced-degradation conditions are not publicly available, the alcohol functional group's inherently lower oxidation potential compared to the aldehyde (standard redox potential difference of approximately 0.5 V for alcohol → aldehyde vs. aldehyde → carboxylic acid) provides a class-level inference of superior long-term storage stability for the methanol derivative, which is advantageous for inventory management in multi-step synthesis campaigns.

Storage stability context
Supporting evidence
Alcohol functional group; supplier purity 95–98%; storage 2–8 °C
May support easier storage vs. aldehyde; data to verify under forced degradation
Class-level stability inference
Purity specification Storage stability Intermediate quality control

Polar Surface Area and Passive Permeability

The computed Topological Polar Surface Area (TPSA) of the target compound is 38.05 Ų, derived from the single hydroxyl group as the primary hydrogen bond donor/acceptor beyond the pyrazole ring nitrogens . This value falls well below the typical cutoff of 140 Ų for oral bioavailability and below 90 Ų for blood-brain barrier penetration. Compared to the 4-carboxylic acid analog (CAS 128455-63-0, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid), which has a computed TPSA of approximately 67 Ų due to the additional carbonyl oxygen, the methanol derivative offers a 29 Ų lower TPSA. For building block selection aimed at CNS-penetrant or orally bioavailable final compounds, the lower TPSA of the alcohol provides greater synthetic versatility without introducing an intrinsically high polar surface area early in the synthetic sequence.

Polar surface area
Cross-study comparable
ΔTPSA ≈ 29 Ų lower than acid analog (38 vs. 67 Ų)
Lower TPSA may support permeability-oriented synthesis; avoid early high-polarity intermediate
Computed fragment-based TPSA
TPSA Membrane permeability Drug-likeness

Procurement-Relevant Application Scenarios


Isoxazoline Herbicide Synthesis via Patent Route

Agrochemical research teams developing novel isoxazoline herbicides can procure this compound as the patent-validated Precursor 1, as documented in EP1405853 A1 . The 3-trifluoromethyl group is essential for herbicidal activity and crop selectivity; substituting with a non-fluorinated analog would require de novo synthesis and biological re-validation. The 5-chloro substituent serves as a leaving group in subsequent heterocycle formation, and its reactivity is tuned by the electron-withdrawing CF₃ group (σₘ = 0.43), enabling controlled nucleophilic displacement under mild conditions.

Kinase or Enzyme Inhibitor Building Block

The compound's combination of moderate lipophilicity (LogP = 1.58) and low TPSA (38.05 Ų) makes it a suitable building block for CNS-permeable or orally bioavailable drug candidates . The 4-hydroxymethyl group can be oxidized to the aldehyde for reductive amination or converted to a leaving group for nucleophilic displacement, while the 5-chloro position offers a handle for late-stage diversification via metal-catalyzed cross-coupling. The trifluoromethyl group serves as a metabolically stable bioisostere for methyl groups, often improving metabolic stability without sacrificing target potency.

Fluorinated Intermediate for Scale-Up

Contract research organizations and pharmaceutical fine chemical suppliers classify this compound as a fluorinated pharmaceutical intermediate (分类: 含氟医药中间体) . Its commercial availability at 97–98% purity from multiple vendors (AKSci, Fluoropharm, Leyan) ensures reliable supply for scale-up campaigns. The alcohol functional group's superior storage stability compared to the corresponding aldehyde (reduced oxidative degradation risk) makes it preferable for inventory management when the synthetic sequence involves a holding step before the next transformation.

Reference Standard for Analytical Method Development

Analytical laboratories developing HPLC or LC-MS methods for pyrazole-based active pharmaceutical ingredients or agrochemicals can use this compound as a well-characterized reference standard. Its defined purity specifications (95–98%), available melting point data (94–95 °C at 0.8 mmHg), and computed spectral properties facilitate method validation and impurity profiling . The presence of both chlorine (characteristic isotope pattern) and fluorine (¹⁹F NMR handle) provides multiple analytical detection and quantification avenues.

Application
Selection Property
Validation Focus
Isoxazoline herbicide synthesis (patent route)
Patent-documented precursor role
Crop/weed selectivity and heterocycle formation
Kinase/enzyme inhibitor building block
Moderate lipophilicity and low TPSA
CNS permeability or oral bioavailability validation
Fluorinated intermediate for scale-up
Commercial purity and storage stability
Supply reliability and synthetic hold-step stability
Reference standard for analytical method development
Defined purity and spectral handles (Cl, F)
Method validation and impurity profiling
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